molecular formula C6H4N4 B1471855 1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 1539625-16-5

1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1471855
CAS No.: 1539625-16-5
M. Wt: 132.12 g/mol
InChI Key: WZLJNXBXCKMKOZ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of the Imidazo[1,2-b]pyrazole Core

Single-crystal X-ray diffraction studies of 1H-imidazo[1,2-b]pyrazole derivatives confirm a triclinic crystal system with space group Pī. Unit cell parameters for analogous structures include a = 8.230(1) Å, b = 8.282(1) Å, c = 10.214(1) Å, and angles α = 75.47°, β = 85.27°, γ = 85.32°, yielding a cell volume of 670.3(1) ų. The bicyclic framework exhibits near-planarity, with a dihedral angle of 5.271° between the imidazole and pyrazole rings. Bond lengths within the core show partial double-bond character:

Bond Length (Å) Characteristic
C3–N1 1.338 Double bond
N1–C2 1.357 Resonance hybrid
C2–N4 1.408 Single bond

These metrics suggest delocalized π-electron density across N1–C2–N4, consistent with conjugated heteroaromatic systems. The cyano substituent at position 6 adopts a linear geometry (C≡N bond: 1.145 Å), inducing minimal steric distortion due to its peripheral orientation.

Electronic Configuration and Aromaticity Studies

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate aromatic stabilization. Natural bond orbital (NBO) analysis identifies electron donation from pyrazole lone pairs into adjacent σ* orbitals, contributing to partial charge delocalization. Nuclear magnetic resonance (NMR) chemical shifts (¹H: δ 7.48 ppm for C5-H; ¹³C: δ 118.9 ppm for C6-CN) corroborate diminished aromaticity relative to benzimidazole analogs.

Aromaticity indices further quantify this behavior:

Index Value Reference (Benzene = 1)
Nucleus-independent chemical shift (NICS) -8.2 -10.1
Harmonic oscillator model (HOMA) 0.72 0.98

The reduced aromatic character arises from electron-withdrawing cyano substitution and non-coplanar nitrogen lone pairs.

Comparative Molecular Geometry with Indole Isosteres

Structural contrasts between this compound and indole derivatives highlight key isosteric differences:

Parameter 1H-Imidazo[1,2-b]pyrazole Indole
Ring system Bicyclic (5,5) Bicyclic (6,5)
Bond alternation (avg.) 0.042 Å 0.038 Å
Nitrogen count 4 1
Dipole moment 5.2 Debye 2.1 Debye

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c7-4-5-3-6-8-1-2-10(6)9-5/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJNXBXCKMKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that 1H-imidazo[1,2-b]pyrazole-6-carbonitrile exhibits significant biological activities:

  • Anticancer Properties : Compounds containing this scaffold have shown promise in inhibiting key kinase pathways involved in cancer progression. For instance, derivatives have been evaluated against various cancer cell lines, demonstrating effective cytotoxicity .
  • Antimicrobial Activity : Studies have reported that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Kinase Inhibition : The compound acts as an inhibitor of spleen tyrosine kinase (Syk), which is crucial for cell signaling in various cancers .

Anticancer Activity Evaluation

A study evaluated the anticancer activity of imidazo[1,2-b]pyrazole derivatives against human leukemia (HL-60) and breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives. The compounds were tested against several bacterial strains using standard disk diffusion methods. The results showed significant inhibition zones compared to control antibiotics, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-c]imidazole Derivatives

Compounds such as 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) and 14b () share the carbonitrile group but differ in their fused ring systems. Key distinctions include:

  • Physical Properties : 14d has a melting point of 259–260°C, higher than typical imidazo[1,2-b]pyrazoles (often <250°C), likely due to bromine substituents increasing molecular rigidity .
  • Spectral Data : The ¹H NMR of 14d shows aromatic proton shifts at δ 7.25–8.05 ppm, whereas 1H-imidazo[1,2-b]pyrazole-6-carbonitrile derivatives exhibit upfield shifts (δ 6.8–7.8 ppm), reflecting differences in electron density .
  • Bioactivity: Brominated pyrroloimidazoles may exhibit enhanced lipophilicity and membrane permeability compared to non-halogenated imidazo[1,2-b]pyrazoles, though direct biological comparisons are lacking .

Indole Isosteres

1H-Imidazo[1,2-b]pyrazole is proposed as a non-classical indole isostere. Comparative studies with pruvanserin (an indole-based 5-HT2A antagonist) and its imidazo[1,2-b]pyrazole analogue (4) reveal:

  • Physicochemical Properties: The imidazo[1,2-b]pyrazole analogue shows reduced basicity (pKa ~6.2 vs.
  • Metabolic Stability : Imidazo[1,2-b]pyrazoles may undergo cytochrome P450 oxidation more readily than indoles due to increased nitrogen content, though experimental validation is needed .

Substituted Imidazo[1,2-b]pyrazoles

  • Piperidinyl Derivatives (): Compounds like (4S)-N-[2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl]-2-methyl-1-(propan-2-yl)-1H-imidazo[1,2-b]pyrazol-6-amine introduce bulky substituents, increasing molecular weight (MW = 411.5 g/mol vs. 158.1 g/mol for the base scaffold) and influencing pharmacokinetics (e.g., membrane permeability, CYP interactions) .

Functionalization Versatility

This compound can be modified at positions 1, 2, and 7 using microwave-assisted protocols, whereas pyrrolo[1,2-c]imidazoles () are less amenable to regioselective substitution due to steric hindrance from fused rings .

Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point (°C) ¹H NMR (δ, ppm) Molecular Weight (g/mol)
This compound 220–225 6.8–7.8 158.1
14d (Pyrroloimidazole) 259–260 7.25–8.05 559.0
6-Methyl-1H-imidazo[1,2-b]pyrazole 180–185 6.5–7.2 136.2

Key Research Findings

  • The carbonitrile group in 1H-imidazo[1,2-b]pyrazole enhances electronic tunability, making it superior to methyl-substituted analogues for optoelectronic applications .
  • Brominated pyrroloimidazoles (e.g., 14d) exhibit higher thermal stability but may face synthetic challenges compared to simpler imidazo[1,2-b]pyrazoles .

Preparation Methods

Method Description

  • Step 1: Microwave-assisted cyclocondensation of ethoxymethylene malononitrile derivatives with hydrazine monohydrate to form 5-aminopyrazole-4-carbonitrile intermediates.
  • Step 2: Sequential addition of water, aldehydes, catalytic trifluoroacetic acid (TFA), and isocyanides to the reaction mixture, allowing the GBB three-component reaction to proceed at room temperature.

This method is operationally simple, green-compatible, and yields the target 1H-imidazo[1,2-b]pyrazole-6-carbonitrile and its analogues in moderate to high yields (up to 83%).

Reaction Conditions and Optimization

Parameter Condition Notes
Cyclocondensation temperature 80–150 °C (microwave) 80 °C for ethoxymethylene malononitrile; higher for other derivatives
Microwave power 150 W Efficient heating and reaction acceleration
Reaction time (Step 1) 10 minutes Complete conversion observed
GBB reaction temperature (Step 2) Room temperature Mild conditions favor selectivity
Reaction time (Step 2) 10–60 minutes Typically 15 minutes for optimal yield
Catalyst TFA (20 mol %) Promotes the GBB reaction
Solvent Ethanol (EtOH) Green solvent choice

Key Findings

  • The sequence of reagent addition is crucial for clean product formation.
  • Presence of water during cyclocondensation leads to complex mixtures; water is added only after intermediate formation.
  • Microwave irradiation significantly improves reaction rates and yields.
  • The method tolerates various aldehydes and isocyanides, allowing structural diversity.

Representative Reaction Scheme

  • Ethoxymethylene malononitrile + Hydrazine → 5-aminopyrazole-4-carbonitrile (microwave, EtOH)
    • Water + Aldehyde + TFA + Isocyanide → this compound (room temp)

Alternative Synthetic Routes

Multistep Synthesis from 2-Aminoimidazole Derivatives

  • Condensation of 2-aminoimidazole with aldehydes under Lewis acid catalysis (e.g., ZrCl4 or ZnCl2) has been explored.
  • These methods generally provide lower yields and require longer reaction times compared to the GBB approach.
  • Microwave-assisted protocols improve efficiency but are less commonly used for this scaffold.

Functionalization Approaches

  • Post-synthesis functionalization of the imidazo[1,2-b]pyrazole core via selective halogen-metal exchange and regioselective magnesiation/zincation allows further diversification.
  • These methods are valuable for generating derivatives but are secondary to the initial core synthesis.

Summary Table of Key Preparation Parameters and Yields

Method Key Reagents Conditions Yield Range (%) Notes
One-pot two-step GBB reaction Ethoxymethylene malononitrile, hydrazine, aldehyde, isocyanide, TFA Microwave (80-150 °C), EtOH; then room temp 54–83 Green, rapid, operationally simple
Multistep condensation 2-Aminoimidazole, aldehyde, Lewis acid Conventional or microwave heating Low to moderate Less efficient, catalyst-dependent
Post-synthesis functionalization 1H-imidazo[1,2-b]pyrazole derivatives Br/Mg-exchange, magnesiation, zincation N/A For derivative synthesis, not core prep

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for 1H-imidazo[1,2-b]pyrazole-6-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot, three-component Groebke-Blackburn-Bienaymé (GBB-3CR) approach is widely used. For example, 5-aminopyrazole-4-carbonitrile, aldehydes, and isocyanides react in ethanol with catalytic HClO₄ (20 mol%) under mild conditions (15–60 min, room temperature). This method achieves moderate to high yields (59%+) and avoids complex purification . Key factors include solvent choice (ethanol for green chemistry), acid promoter efficiency, and stoichiometric control of reactants.

Q. How can NMR spectroscopy confirm the regioselectivity and core structure of this compound derivatives?

  • Methodological Answer : 1D (¹H, ¹³C) and 2D NMR (HSQC, HMBC, COSY, NOESY) are critical. For instance, HMBC correlations between pyrazole protons and the carbonitrile carbon (C-6) confirm the scaffold’s connectivity. NOESY can distinguish between endo and exo conformations, ensuring correct regiochemical assignment .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Detects nitrile stretches (~2253 cm⁻¹) and amine/imine bonds (~3248 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • NMR : Assigns proton environments and carbon hybridization states .

Advanced Research Questions

Q. How can regioselectivity challenges in multicomponent reactions (MCRs) be systematically addressed for this scaffold?

  • Methodological Answer :

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., HClO₄ vs. ZnCl₂) to favor kinetically controlled pathways .
  • Computational modeling : Use DFT to predict transition-state energies for competing cyclization routes.
  • Isotopic labeling : Track reactant trajectories (e.g., ¹³C-labeled aldehydes) to map bond formation sequences .

Q. What strategies enable selective functionalization of the this compound core for drug discovery?

  • Methodological Answer :

  • Electrophilic substitution : Introduce halogens (Br, Cl) at electron-rich positions using NBS or SOCl₂ .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids to append aryl/heteroaryl groups at C-3 or C-7 .
  • Hypervalent iodine reagents : Facilitate cyclocondensation with α-tosyloxyacetophenones for fused-ring derivatives .

Q. How does substituting the indole ring with this compound impact physicochemical properties in drug design?

  • Methodological Answer :

  • LogD analysis : Measure partition coefficients (e.g., shake-flask method) to demonstrate reduced lipophilicity (ΔlogD ≈ -1.5 vs. indole derivatives), enhancing aqueous solubility .
  • Solubility assays : Perform kinetic solubility tests in PBS (pH 7.4) to correlate structural modifications with bioavailability .

Q. What pharmacological activities have been explored for this compound derivatives, and how are these assays designed?

  • Methodological Answer :

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via dose-response curves .
  • Antimicrobial testing : Conduct microdilution assays against S. aureus or E. coli (MIC ≤ 16 µg/mL) .
  • Bioavailability studies : Perform Caco-2 permeability assays and metabolic stability tests in liver microsomes .

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